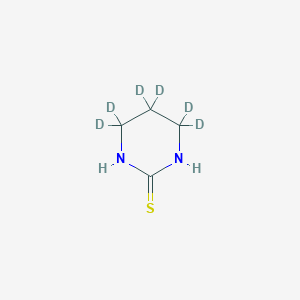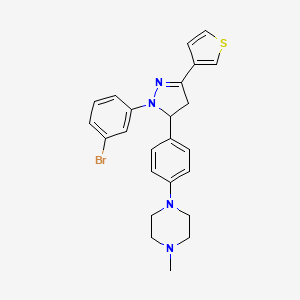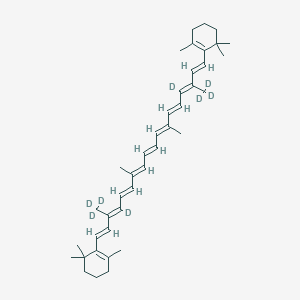
beta-Carotene-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Carotene-d8 is a deuterated form of beta-carotene, a naturally occurring pigment found in plants. Beta-carotene is a member of the carotenoid family and is known for its vibrant orange color. It is a precursor to vitamin A, which is essential for vision, immune function, and skin health. The deuterated form, this compound, is used in scientific research to study the metabolism and bioavailability of beta-carotene in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Carotene-d8 can be synthesized through chemical synthesis methods that involve the incorporation of deuterium atoms into the beta-carotene molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the deuteration of acetylene to produce deuterated acetylene, which is then used in the subsequent steps to form this compound. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. The production methods are similar to those used for the synthesis of beta-carotene but with the addition of deuterated reagents. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Beta-Carotene-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the this compound molecule with other atoms or groups.
Major Products Formed
The major products formed from the chemical reactions of this compound include retinal, retinoic acid, and various carotenoid derivatives. These products are important for studying the biological activity and potential therapeutic applications of this compound .
Scientific Research Applications
Beta-Carotene-d8 has a wide range of scientific research applications, including:
Mechanism of Action
Beta-Carotene-d8 exerts its effects through its conversion to vitamin A in the body. The mechanism involves the cleavage of this compound by the enzyme beta-carotene dioxygenase to form retinal, which is then further converted to retinoic acid. Retinoic acid acts on nuclear receptors, such as the retinoic acid receptor and retinoid X receptor, to regulate gene expression and cellular processes. This mechanism is crucial for maintaining normal vision, immune function, and skin health .
Comparison with Similar Compounds
Beta-Carotene-d8 is unique compared to other carotenoids due to its deuterated form, which allows for precise tracking and study in metabolic research. Similar compounds include:
Alpha-Carotene: Another carotenoid with similar antioxidant properties but less potent as a vitamin A precursor.
Lutein and Zeaxanthin: Carotenoids that are important for eye health but have different structures and functions compared to this compound.
This compound’s uniqueness lies in its deuterated form, which provides valuable insights into the metabolism and bioavailability of carotenoids in scientific research.
Properties
Molecular Formula |
C40H56 |
|---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-4,15-dideuterio-7,12-dimethyl-3,16-bis(trideuteriomethyl)-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i3D3,4D3,21D,22D |
InChI Key |
OENHQHLEOONYIE-QVOKSWBTSA-N |
Isomeric SMILES |
[2H]/C(=C(/C([2H])([2H])[2H])\C=C\C1=C(CCCC1(C)C)C)/C=C/C(=C/C=C/C=C(/C=C/C(=C(\C([2H])([2H])[2H])/C=C/C2=C(CCCC2(C)C)C)/[2H])\C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


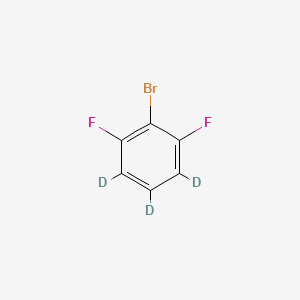

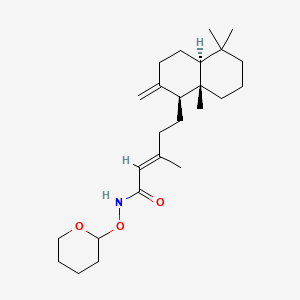
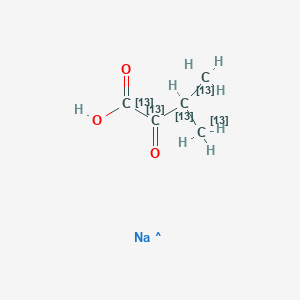
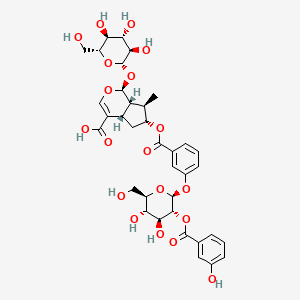
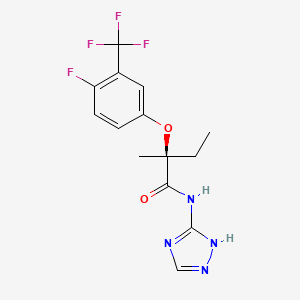
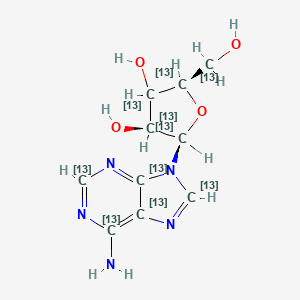
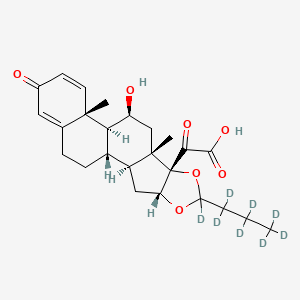
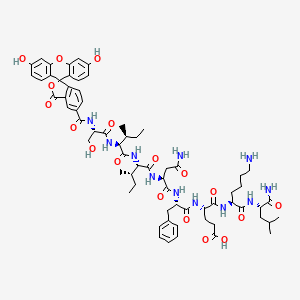
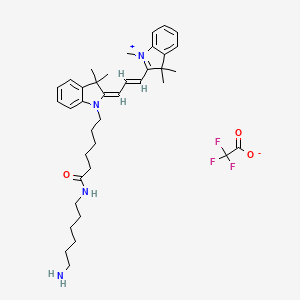
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
